molecular formula C19H21N3O4 B11376010 2-[(E)-2-(3,4-dimethoxyphenyl)ethenyl]-5-[(tetrahydrofuran-2-ylmethyl)amino]-1,3-oxazole-4-carbonitrile

2-[(E)-2-(3,4-dimethoxyphenyl)ethenyl]-5-[(tetrahydrofuran-2-ylmethyl)amino]-1,3-oxazole-4-carbonitrile

Cat. No.: B11376010
M. Wt: 355.4 g/mol
InChI Key: IGPAIJWQLPRAEL-SOFGYWHQSA-N
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Description

2-[(1E)-2-(3,4-Dimethoxyphenyl)ethenyl]-5-{[(oxolan-2-yl)methyl]amino}-1,3-oxazole-4-carbonitrile is a complex organic compound characterized by its unique structure, which includes a dimethoxyphenyl group, an oxazole ring, and an oxolan-2-ylmethylamino substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(1E)-2-(3,4-dimethoxyphenyl)ethenyl]-5-{[(oxolan-2-yl)methyl]amino}-1,3-oxazole-4-carbonitrile typically involves multiple steps, starting from readily available precursors One common route involves the condensation of 3,4-dimethoxybenzaldehyde with an appropriate amine to form an intermediate Schiff base, which is then cyclized to form the oxazole ring

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

2-[(1E)-2-(3,4-Dimethoxyphenyl)ethenyl]-5-{[(oxolan-2-yl)methyl]amino}-1,3-oxazole-4-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the oxazole ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

2-[(1E)-2-(3,4-Dimethoxyphenyl)ethenyl]-5-{[(oxolan-2-yl)methyl]amino}-1,3-oxazole-4-carbonitrile has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of certain diseases.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism by which 2-[(1E)-2-(3,4-Dimethoxyphenyl)ethenyl]-5-{[(oxolan-2-yl)methyl]amino}-1,3-oxazole-4-carbonitrile exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in key biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 3,4-Dimethoxyphenylacetic acid
  • 3,4-Dimethoxybenzaldehyde
  • 3,4-Dimethoxyphenethyl alcohol

Uniqueness

Compared to these similar compounds, 2-[(1E)-2-(3,4-Dimethoxyphenyl)ethenyl]-5-{[(oxolan-2-yl)methyl]amino}-1,3-oxazole-4-carbonitrile is unique due to its combination of functional groups and its potential for diverse applications. Its oxazole ring and oxolan-2-ylmethylamino substituent provide distinct chemical properties that can be leveraged in various research and industrial contexts.

Properties

Molecular Formula

C19H21N3O4

Molecular Weight

355.4 g/mol

IUPAC Name

2-[(E)-2-(3,4-dimethoxyphenyl)ethenyl]-5-(oxolan-2-ylmethylamino)-1,3-oxazole-4-carbonitrile

InChI

InChI=1S/C19H21N3O4/c1-23-16-7-5-13(10-17(16)24-2)6-8-18-22-15(11-20)19(26-18)21-12-14-4-3-9-25-14/h5-8,10,14,21H,3-4,9,12H2,1-2H3/b8-6+

InChI Key

IGPAIJWQLPRAEL-SOFGYWHQSA-N

Isomeric SMILES

COC1=C(C=C(C=C1)/C=C/C2=NC(=C(O2)NCC3CCCO3)C#N)OC

Canonical SMILES

COC1=C(C=C(C=C1)C=CC2=NC(=C(O2)NCC3CCCO3)C#N)OC

Origin of Product

United States

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